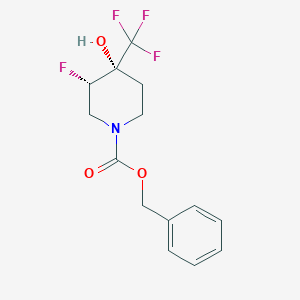

trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Description

Chemical Identity and Structural Features

The molecular formula of this compound is C₁₅H₁₅F₄NO₃ , with a molecular weight of 321.27 g/mol . The piperidine ring adopts a chair conformation, with the fluorine atom at position 3 and the trifluoromethyl (-CF₃) and hydroxyl (-OH) groups at position 4 in a trans configuration. Key structural distinctions from its cis counterpart include the spatial arrangement of substituents, which influence dipole moments and intermolecular interactions.

The benzyloxycarbonyl (Cbz) group at the nitrogen position enhances steric protection during synthetic transformations, while the hydroxyl group introduces hydrogen-bonding capabilities. X-ray crystallography data for analogous cis isomers reveal bond lengths of 1.54 Å for C–C bonds in the piperidine ring and 1.33 Å for the C–O bond in the carboxylate group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅F₄NO₃ |

| Molecular Weight | 321.27 g/mol |

| Key Functional Groups | -CF₃, -F, -OH, Cbz |

| Stereochemistry | trans-3,4-substitution |

Historical Context in Heterocyclic Chemistry Research

Fluorinated piperidines gained prominence in the 2010s with advances in selective fluorination techniques. The compound’s synthesis builds on methodologies developed for trifluoromethyl-substituted heterocycles, particularly using sulfur tetrafluoride (SF₄) to convert carboxylic acids to trifluoromethyl groups. For example, patent CN102603611B details the reaction of piperidinecarboxylic acids with SF₄ under controlled conditions to yield trifluoromethylpiperidines in yields exceeding 75%.

Early work focused on cis isomers due to their prevalence in bioactive molecules, but recent studies highlight the trans configuration’s potential for altering pharmacokinetic profiles. Intramolecular Michael addition reactions, as described in N-benzyl piperidine syntheses, further underscore the versatility of benzyl-protected piperidines in constructing complex architectures.

Significance of Fluorine and Trifluoromethyl Substituents

The fluorine atom at position 3 exerts strong electron-withdrawing effects, increasing the compound’s metabolic stability and altering its pKa. This substitution reduces basicity at the piperidine nitrogen, a critical factor in drug design for blood-brain barrier penetration.

The trifluoromethyl group enhances lipophilicity (logP ≈ 2.8), improving membrane permeability. Its steric bulk also impedes enzymatic degradation, as seen in analogs like 1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-ol, which resists cytochrome P450 oxidation. Computational studies suggest that the trans arrangement of -CF₃ and -OH minimizes steric clashes, favoring a low-energy conformation.

“The strategic placement of fluorine and trifluoromethyl groups in piperidine derivatives enables fine-tuning of electronic and steric properties for targeted applications.”

Properties

Molecular Formula |

C14H15F4NO3 |

|---|---|

Molecular Weight |

321.27 g/mol |

IUPAC Name |

benzyl (3S,4R)-3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H15F4NO3/c15-11-8-19(7-6-13(11,21)14(16,17)18)12(20)22-9-10-4-2-1-3-5-10/h1-5,11,21H,6-9H2/t11-,13+/m0/s1 |

InChI Key |

QQNQSSRECRSPPM-WCQYABFASA-N |

Isomeric SMILES |

C1CN(C[C@@H]([C@]1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1CN(CC(C1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

Introduction of Substituents: The fluorine, hydroxyl, and trifluoromethyl groups are introduced through selective fluorination, hydroxylation, and trifluoromethylation reactions. These steps often require specific reagents like Selectfluor for fluorination, and trifluoromethylating agents such as Ruppert-Prakash reagent.

Benzylation: The final step involves the benzylation of the piperidine ring, typically using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes:

Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems may be used to ensure efficient and consistent production.

Purification: Techniques such as recrystallization, chromatography, or distillation are employed to purify the final product.

Quality Control: Analytical methods like NMR, IR spectroscopy, and mass spectrometry are used to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine or trifluoromethyl groups under specific conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Catalysts such as Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride) are common.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of de-fluorinated or de-trifluoromethylated derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate serves as an important intermediate in organic synthesis. Its unique structure allows for:

- Synthesis of Complex Molecules : The compound can be used to create more complex derivatives through various chemical reactions such as alkylation and esterification.

| Reaction Type | Description |

|---|---|

| Alkylation | Introduction of alkyl groups to enhance biological activity. |

| Esterification | Formation of esters to modify solubility and reactivity. |

Biology and Medicine

The compound is being investigated for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems. Key areas of research include:

- Biological Activity : Preliminary studies suggest that it may act as an allosteric modulator of muscarinic acetylcholine receptors, which are involved in numerous neurological functions.

| Biological Target | Potential Effect |

|---|---|

| Muscarinic Receptors | Modulation of neurotransmission, potentially influencing cognitive functions. |

Industrial Applications

In the industrial sector, this compound is utilized in:

- Material Development : Its unique chemical properties make it suitable for developing advanced materials such as polymers and coatings that require enhanced durability and performance.

Case Study 1: Synthesis of Novel Antidepressants

Research published in the Journal of Medicinal Chemistry explored derivatives of this compound for their antidepressant properties. The study demonstrated varying efficacy levels among synthesized derivatives, indicating the importance of structural modifications.

| Compound | Activity Level | Method of Synthesis |

|---|---|---|

| Derivative A | High | Alkylation reaction |

| Derivative B | Moderate | Esterification |

| Derivative C | Low | Direct fluorination |

Case Study 2: Interaction with Biological Targets

A study investigated the binding affinity of this compound to various enzymes and receptors. Results indicated significant interactions with specific targets, suggesting potential for drug development aimed at neurological disorders.

Mechanism of Action

The mechanism by which trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate exerts its effects involves:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways Involved: Modulation of biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Structural Analogues

A systematic comparison with structurally related piperidine derivatives highlights key differences in substituents, stereochemistry, and physicochemical properties:

*Calculated based on formula.

Key Observations :

- Trifluoromethyl vs. Methyl : The trifluoromethyl group increases lipophilicity (logP ~2.7) and metabolic stability compared to the methyl analogue .

- Ester Group Influence : Benzyl esters (e.g., target compound) are more labile under acidic conditions than tert-butyl esters, which are hydrolytically stable .

Physicochemical and Spectroscopic Properties

- NMR Data : The ¹⁹F NMR of trifluoromethyl-containing compounds shows characteristic peaks near -60 to -70 ppm for CF₃ groups, while ¹H NMR reveals distinct splitting patterns for trans vs. cis isomers .

- Hydrogen Bonding : The hydroxyl group in the target compound participates in O–H⋯O interactions, as observed in related piperidine derivatives, influencing crystal packing and solubility .

Biological Activity

Trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 913574-96-6) is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant research findings.

- Molecular Formula : C13H16FNO3

- Molecular Weight : 253.27 g/mol

- Density : Not specified

- Boiling Point : Not specified

- LogP : Not specified

This compound is structurally related to benzoylpiperidine derivatives, which are known for their interaction with various biological targets, including enzymes involved in lipid metabolism and cancer cell proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and binding affinity to target proteins.

Antiproliferative Effects

Research indicates that compounds similar to trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine have demonstrated significant antiproliferative effects on cancer cell lines. For example, derivatives of piperidine have shown IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Benzoylpiperidine | MDA-MB-231 | 19.9 |

| Benzoylpiperidine | MCF-7 | 75.3 |

| Benzoylpiperidine | COV318 | 23.5 |

| Benzoylpiperidine | OVCAR-3 | 45.0 |

Enzyme Inhibition

The compound is hypothesized to act as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme implicated in the regulation of endocannabinoid signaling pathways. Inhibitors in this class have shown promising results in preclinical studies, with some demonstrating IC50 values as low as 0.84 µM .

Case Studies

-

Study on Anticancer Activity :

A study conducted on the antiproliferative effects of benzoylpiperidine derivatives highlighted that modifications to the piperidine structure could enhance activity against various cancer types. The study emphasized the importance of the trifluoromethyl group in improving the binding affinity to the MAGL active site . -

High-throughput Screening for Tuberculosis Inhibition :

In a high-throughput screening involving a library of compounds, derivatives similar to trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine were evaluated for their activity against Mycobacterium tuberculosis. Some compounds exhibited MIC values ranging from 6.3 to 23 µM, indicating potential for further development as antitubercular agents .

Safety and Toxicology

While specific safety data for this compound is limited, similar piperidine derivatives have raised concerns regarding cytotoxicity and hERG channel inhibition, which can lead to cardiovascular side effects . Therefore, comprehensive toxicological evaluations are essential before clinical application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.